1,3-Distearoyl-2-oleoyl glycerol-d5 is a specific triacylglycerol compound characterized by the presence of two stearic acid chains at the sn-1 and sn-3 positions, and one oleic acid chain at the sn-2 position. This compound is notable for its applications in the food industry, particularly as a cocoa butter improver and an anti-blooming agent in chocolate production. The designation "d5" indicates that this compound is a deuterated form, which is often used in research to trace metabolic pathways or to improve analytical sensitivity.
1,3-Distearoyl-2-oleoyl glycerol-d5 can be synthesized from various lipid sources, including high oleic sunflower oil and mango kernel fat. It falls under the classification of triacylglycerols, which are esters derived from glycerol and three fatty acids. The specific structural arrangement of fatty acids in this compound influences its physical properties and functionality in food applications.
The synthesis of 1,3-distearoyl-2-oleoyl glycerol-d5 can be achieved through several methods:
The enzymatic approach is particularly advantageous due to its sustainability and efficiency, allowing for high yields while minimizing environmental impact. The purification process typically involves molecular distillation and acetone fractionation to achieve desired purity levels exceeding 90% .
The molecular structure of 1,3-distearoyl-2-oleoyl glycerol-d5 can be represented as follows:
This structure consists of:
The molecular weight of this compound is approximately 614.02 g/mol, with a deuterium composition that aids in various analytical applications such as nuclear magnetic resonance spectroscopy .
1,3-Distearoyl-2-oleoyl glycerol-d5 can undergo several chemical reactions typical of triacylglycerols:
The stability of this compound under various conditions makes it suitable for use in food formulations where heat treatment may occur.
In the context of its application as a cocoa butter improver, 1,3-distearoyl-2-oleoyl glycerol-d5 functions by modifying the crystallization behavior of cocoa butter. It helps stabilize the fat matrix during cooling and solidification processes, thereby preventing fat bloom—a common issue where fat rises to the surface and forms unsightly white streaks on chocolate products.
Research indicates that the incorporation of this compound into chocolate formulations enhances texture and mouthfeel while improving shelf stability .
1,3-Distearoyl-2-oleoyl glycerol-d5 exhibits:
Key chemical properties include:
Relevant analyses have shown that this compound maintains solid fat content values favorable for confectionery applications .
1,3-Distearoyl-2-oleoyl glycerol-d5 has several scientific uses:
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